tert-Butyl Acetate: A Comprehensive Technical Guide for Laboratory Applications
tert-Butyl Acetate: A Comprehensive Technical Guide for Laboratory Applications
Authored for Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough examination of the physical and chemical properties of tert-butyl acetate (B1210297), alongside detailed experimental protocols for its synthesis, purification, and application in the laboratory. This document is intended to serve as a critical resource for researchers, scientists, and professionals in the field of drug development and other scientific disciplines where high-purity solvents and reagents are essential.
Physical Properties
tert-Butyl acetate is a colorless, flammable liquid with a characteristic camphor-like or fruity odor.[1][2] It is widely utilized as a solvent due to its moderate polarity and ability to dissolve a wide range of organic compounds.[3] A summary of its key physical properties is presented in Table 1.
Table 1: Physical Properties of tert-Butyl Acetate
| Property | Value | References |
| Molecular Formula | C₆H₁₂O₂ | [1][2] |
| Molecular Weight | 116.16 g/mol | [1][2] |
| Appearance | Colorless liquid | [1][2] |
| Odor | Camphor-like, fruity | [1][2] |
| Boiling Point | 97-98 °C | [4][5] |
| Melting Point | -58.15 °C | [6] |
| Density | 0.866 g/mL at 20 °C | [5] |
| Refractive Index (n20/D) | 1.386 | [5] |
| Flash Point | 4 °C | [6] |
| Autoignition Temperature | 589 °C | [6] |
| Solubility in Water | 0.8 wt% at 22 °C | [2] |
| Solubility in Organic Solvents | Miscible with ethanol (B145695) and ether | [2] |
| Vapor Density | 4.0 (Air = 1) | [1] |
| Viscosity | < 1 mPa·s at 25 °C | [6] |
| Surface Tension | 22.45 dyn/cm | [7] |
| LogP (Octanol/Water Partition Coefficient) | 1.79 | [7] |
Chemical Properties and Reactivity
tert-Butyl acetate is an ester that is susceptible to hydrolysis under acidic or basic conditions to yield tert-butanol (B103910) and acetic acid. It is generally stable under neutral conditions.[4] A notable application in organic synthesis is its use as a source of the tert-butyl cation in the Ritter reaction for the synthesis of t-butyl amides from nitriles.[8] It is also employed as a protecting group for alcohols.[9][10]
Spectral Data
The structural identification of tert-butyl acetate can be confirmed using various spectroscopic techniques.
-
¹H NMR (300 MHz, CDCl₃): δ 1.95 (s, 3H, CH₃CO), 1.45 (s, 9H, C(CH₃)₃).[1]
-
¹³C NMR (75.5 MHz, CDCl₃): δ 170.5 (C=O), 80.5 (C(CH₃)₃), 28.5 (C(CH₃)₃), 22.5 (CH₃CO).[1][11]
-
FT-IR (Gas Phase): Major peaks include C=O stretch (~1760 cm⁻¹), C-O stretch (~1250 cm⁻¹ and ~1160 cm⁻¹), and C-H stretch (~2980 cm⁻¹).[12]
-
Mass Spectrometry (EI): Key fragments include m/z 101 [M-CH₃]⁺, 59, 57 [C(CH₃)₃]⁺ (base peak), 43 [CH₃CO]⁺, 41.[13]
Experimental Protocols
Synthesis of tert-Butyl Acetate via Esterification
This protocol describes the synthesis of tert-butyl acetate from tert-butyl alcohol and acetic anhydride (B1165640) using zinc chloride as a catalyst.[3]
Materials:
-
tert-Butyl alcohol (2.1 moles)
-
Acetic anhydride (2.1 moles)
-
Anhydrous zinc chloride (0.5 g)
-
1-liter flask with reflux condenser and drying tube
-
20-cm Vigreux column
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a 1-liter flask, combine 200 ml (2.1 moles) of tert-butyl alcohol, 200 ml (2.1 moles) of acetic anhydride, and 0.5 g of anhydrous zinc chloride.
-
Equip the flask with a reflux condenser fitted with a drying tube.
-
Gently heat the mixture to reflux and maintain for 2 hours.
-
After cooling, replace the reflux condenser with a 20-cm Vigreux column and distill the mixture up to a temperature of 110 °C.
-
Wash the crude distillate (200-250 g) with two 50-ml portions of water, followed by two 50-ml portions of a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the dried solution and purify by fractional distillation. Collect the fraction boiling at 95-98 °C.
Purification by Fractional Distillation
Crude tert-butyl acetate can be purified by fractional distillation to remove unreacted starting materials and byproducts.[14][15][16]
Apparatus:
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with thermometer
-
Condenser
-
Receiving flasks
-
Heating mantle
Procedure:
-
Charge the crude tert-butyl acetate into the round-bottom flask along with boiling chips.
-
Assemble the fractional distillation apparatus, ensuring all joints are secure.
-
Slowly heat the flask to initiate boiling.
-
Maintain a slow and steady distillation rate (1-2 drops per second).
-
Monitor the temperature at the distillation head. Discard any initial low-boiling fractions.
-
Collect the main fraction of pure tert-butyl acetate at a constant temperature of 97-98 °C.
-
Stop the distillation before the flask boils to dryness to avoid the concentration of potentially explosive peroxides.[17]
Applications in the Laboratory
Beyond its use as a solvent, tert-butyl acetate serves as a key reagent in several organic transformations.
Use as a Protecting Group for Alcohols
The tert-butyl group can be used as a protecting group for alcohols, offering stability in basic and nucleophilic conditions.[9][10] The protection can be achieved using tert-butyl acetate in the presence of a catalytic amount of perchloric acid.[9]
Ritter Reaction for Amide Synthesis
The Ritter reaction provides a pathway for the synthesis of N-tert-butyl amides from nitriles, utilizing tert-butyl acetate as the source of the tert-butyl cation in the presence of a strong acid like sulfuric acid.[8]
Safety and Handling
tert-Butyl acetate is a flammable liquid and should be handled with appropriate safety precautions.[2] Use in a well-ventilated area, away from ignition sources.[18] Wear appropriate personal protective equipment, including safety glasses, gloves, and a lab coat. In case of fire, use carbon dioxide, dry chemical powder, or alcohol-resistant foam.[18]
Conclusion
tert-Butyl acetate is a versatile and valuable compound in the modern laboratory. Its favorable physical and chemical properties make it an excellent solvent for a variety of applications, while its reactivity allows for its use as a key reagent in important synthetic transformations such as the protection of alcohols and the Ritter reaction. A thorough understanding of its properties, handling requirements, and experimental protocols is essential for its safe and effective use in research and development.
References
- 1. tert-Butyl acetate | C6H12O2 | CID 10908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tert-Butyl acetate - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. manavchem.com [manavchem.com]
- 5. tert-Butyl acetate = 99 540-88-5 [sigmaaldrich.com]
- 6. univarsolutions.com [univarsolutions.com]
- 7. tert-butyl acetate [stenutz.eu]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. tert-Butyl acetate (540-88-5) 13C NMR spectrum [chemicalbook.com]
- 12. Acetic acid, 1,1-dimethylethyl ester [webbook.nist.gov]
- 13. massbank.eu [massbank.eu]
- 14. prepchem.com [prepchem.com]
- 15. Simple and Fractional Distillation [cs.gordon.edu]
- 16. vernier.com [vernier.com]
- 17. digitalcommons.xula.edu [digitalcommons.xula.edu]
- 18. Organic compound -- Tert Butyl Acetate ï¼TBACï¼ | Sinoright [sinoright.net]
